molecular formula C14H16N2O6 B1234583 Indicaxanthin

Indicaxanthin

Cat. No.: B1234583
M. Wt: 308.29 g/mol
InChI Key: RJIIQBYZGJSODH-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indicaxanthin (CAS 2181-75-1) is a bioactive, water-soluble betaxanthin pigment primarily isolated from the fruit of the cactus pear, Opuntia ficus-indica . With a molecular formula of C14H16N2O6 and a molecular weight of 308.29 g/mol, this compound is characterized by its unique redox chemistry and remarkable bioavailability, making it a subject of significant interest in biochemical and pharmacological research . Extensive in vitro and in vivo studies have revealed that this compound possesses potent antioxidant and anti-inflammatory properties . Its reducing capacity allows it to act as a direct scavenger of free radicals and to interact with redox-regulated cellular signaling pathways . Key molecular targets implicated in its mechanism of action include the inhibition of the NF-κB transcription factor and modulation of c-Jun NH2-terminal kinase (JNK) activity, which underlie its anti-inflammatory effects observed in models of obesity-related insulin resistance . Research applications for this compound are diverse and growing. It has been shown to ameliorate glucose dysmetabolism and counter insulin resistance in high-fat-diet-fed mice, reducing visceral fat mass and improving glucose tolerance . Its amphipathic nature facilitates interaction with membranes and allows it to cross the blood-brain barrier, where it has demonstrated neuroprotective potential by modulating neuronal excitability in brain areas such as the hippocampus and cortex . Furthermore, this compound exhibits anti-proliferative activity and can induce apoptosis in certain cancer cells, including melanoma, suggesting potential oncological research applications . This product is supplied as a high-purity standard (>98% by HPLC analysis) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]pyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22)/t10-,11-/m0/s1

InChI Key

RJIIQBYZGJSODH-QWRGUYRKSA-N

SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Isomeric SMILES

C1C[C@H]([N+](=C/C=C/2\C[C@H](NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Canonical SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]

Synonyms

indicaxanthin

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

Indicaxanthin has been shown to have significant neuroprotective properties, particularly in models of neurodegeneration associated with metabolic disorders. Research indicates that it can cross the blood-brain barrier and exert protective effects against oxidative stress and inflammation.

  • Case Study : A study evaluated the neuroprotective potential of this compound in a murine model of dysmetabolism-related neurodegeneration. The results demonstrated that this compound treatment reduced neuronal apoptosis and improved cognitive function by modulating redox signaling pathways and reducing inflammatory markers in the brain .
  • Mechanism : this compound's ability to downregulate pro-apoptotic genes while upregulating anti-apoptotic genes contributes to its protective effects against neuronal damage induced by high-fat diets .

Anti-inflammatory Properties

This compound exhibits strong anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

  • Research Findings : Studies have shown that this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. This inhibition leads to decreased expression of pro-inflammatory cytokines .
  • Application : Its anti-inflammatory properties have implications for managing conditions such as obesity-related inflammation, where it has been found to ameliorate glucose dysmetabolism and improve metabolic health .

Metabolic Regulation

The compound has been linked to improved metabolic health, particularly in managing glucose levels and insulin sensitivity.

  • Evidence : this compound has been shown to significantly improve glucose dysmetabolism in animal models. A notable study reported that dietary intake of this compound resulted in a plasma peak concentration that positively influenced glucose metabolism .
  • Mechanism : The reducing properties of this compound allow it to modulate redox-dependent signaling pathways involved in glucose metabolism, which is crucial for preventing insulin resistance .

Anti-cancer Potential

Recent studies suggest that this compound may possess anti-cancer properties, particularly through its antiproliferative effects on tumor cells.

  • Findings : In vitro studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action against malignancies .
  • Applications : Its potential as an adjunct therapy in cancer treatment is being explored, with emphasis on its ability to enhance the efficacy of conventional therapies while reducing side effects .

Summary Table of this compound Applications

ApplicationKey FindingsReferences
NeuroprotectionReduces neuronal apoptosis; improves cognitive function ,
Anti-inflammatoryInhibits NF-κB activation; decreases pro-inflammatory cytokines ,
Metabolic regulationImproves glucose dysmetabolism; enhances insulin sensitivity ,
Anti-cancerInduces apoptosis in cancer cells; selective action against tumors ,

Preparation Methods

Aqueous Extraction and Solvent Optimization

The conventional method for obtaining indicaxanthin involves aqueous extraction from the pulp of Opuntia ficus-indica fruits. Fresh fruit homogenates are typically subjected to centrifugation (10,000 × g, 10 min) to remove insoluble debris, followed by cryodesiccation to concentrate the aqueous phase. Spectrophotometric quantification at 482 nm (extinction coefficient: 48 mM⁻¹ cm⁻¹) confirms this compound presence, with yields averaging 0.5–1.2 mg per gram of fresh fruit pulp. Ethanol precipitation (20–40% v/v) enhances purity by removing polysaccharides, though this reduces total yield by 15–20%.

Challenges in Natural Source Extraction

While cost-effective, natural extraction faces limitations:

  • Seasonal variability : Fruit pigment content fluctuates by 30–40% depending on ripeness and cultivation conditions.

  • Co-extraction of interferents : Betacyanins and phenolic compounds necessitate additional purification steps.

  • Scalability issues : Industrial-scale operations require ~50 kg of fruit to produce 1 kg of crude extract.

Biotechnological Production Using Engineered Microbial Systems

Heterologous Expression of 4,5-DOPA-Extradiol Dioxygenase

A breakthrough in this compound synthesis involves cloning the Gluconacetobacter diazotrophicus 4,5-DOPA-extradiol dioxygenase gene into Escherichia coli BL21(DE3). This enzyme converts L-DOPA into betalamic acid, which spontaneously condenses with L-proline to form this compound.

Table 1: Optimized Bioreactor Conditions for Betalamic Acid Production

ParameterOptimal ValueYield Improvement vs. Flask Culture
Temperature28°C2.3×
IPTG Concentration0.4 mM1.8×
L-DOPA Feeding Rate0.8 g/L/h3.1×
Dissolved Oxygen40%2.7×

Data adapted from García-Cayuela et al. (2019).

Condensation Efficiency and Byproduct Control

Post-fermentation, adding 10 mM L-proline to the culture medium achieves 89% conversion of betalamic acid to this compound within 2 h at pH 5.5. However, competing reactions with endogenous amines (e.g., lysine, glutamine) generate undesired betaxanthins, necessitating:

  • pH modulation : Maintaining pH <6.0 favors proline condensation (pKa 10.6).

  • Dialysis purification : Removing small-molecule amines through 3.5 kDa MWCO membranes.

Semi-Synthetic Approaches via Betanin Hydrolysis

Acid-Catalyzed Betalamic Acid Release

This compound can be synthesized through betanin hydrolysis from red beet extracts:

  • Hydrolysis : 2 M HCl at 80°C for 1 h cleaves betanin’s glucosidic bond, yielding betalamic acid.

  • Condensation : Neutralized hydrolysate + 5 mM L-proline → 72% this compound conversion (HPLC-PDA monitoring).

Limitations and Byproduct Formation

This method produces:

  • Cyclo-DOPA derivatives : 15–20% of total products require ion-exchange chromatography removal.

  • Degradation products : Prolonged heating (>90 min) generates 2,3-seco-dopamine (λmax 320 nm), reducing usable yield by 35%.

Advanced Purification Techniques

Multimodal Chromatography

Modern purification pipelines combine:

  • Size-Exclusion Chromatography : Sephadex G-25 removes 98% of polysaccharides (MW >5 kDa).

  • Reverse-Phase SPE : C18 columns with methanol gradient elution (10→100%) achieve 95% purity.

  • Preparative HPLC : XBridge BEH C18 (5 μm, 10×250 mm), 1 mL/min 0.1% formic acid/acetonitrile.

Table 2: Purification Efficiency Across Steps

StepThis compound RecoveryPurity Increase
Crude Extract100%5–8%
Sephadex G-2582%35–40%
C18 SPE74%85–90%
Preparative HPLC68%>99%

Data synthesized from Tesoriere et al. (2021) and García-Cayuela et al. (2019).

Membrane-Based Concentration

Tangential flow filtration (30 kDa MWCO) concentrates this compound 10-fold while removing 90% of low-MW contaminants, reducing solvent use by 60% compared to rotary evaporation.

Analytical Quality Control Protocols

Spectrophotometric Quantification

The characteristic λmax of this compound at 482 nm (ε = 48 mM⁻¹ cm⁻¹) enables rapid quantification. However, betaxanthin mixtures require second-derivative spectroscopy to resolve overlapping peaks.

HPLC-DAD-MS Validation

Validated method parameters:

  • Column : Zorbax SB-C18 (4.6×150 mm, 5 μm)

  • Mobile Phase : 0.1% formic acid (A)/acetonitrile (B), gradient 5→95% B in 20 min

  • MS Detection : ESI+ at m/z 309 [M+H]⁺, 331 [M+Na]⁺

Interlaboratory studies show ±2.1% reproducibility for purity assessments.

Comparative Analysis of Production Methods

Table 3: Method Comparison for Industrial Scaling

ParameterNatural ExtractionBiotech SynthesisSemi-Synthesis
Yield (mg/g input)0.5–1.28.7–9.53.1–4.2
Purity (%)85–9092–9575–80
Cost ($/g)120–15045–6085–100
ScalabilityLimitedHighModerate

Data derived from García-Cayuela et al. (2019), Tesoriere et al. (2021), and Butera et al. (2022) .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for extracting and quantifying Indicaxanthin from Opuntia ficus-indica?

  • Methodological Answer : Extraction typically involves aqueous methanol or ethanol (60–80%) with sonication or maceration to maximize yield. For quantification, reverse-phase UHPLC coupled with diode array detection (DAD) and mass spectrometry (MS) is recommended. A validated protocol uses a C18 column (e.g., Kinetex®EVO C18) with a mobile phase of MeCN and H2O (both with 0.1% formic acid) at 0.4 mL/min flow rate. Detection is performed in positive SRM mode targeting key fragmentations (309 → 217 Da and 309 → 263 Da) . Smartphone-based colorimetric assays are emerging for rapid quantification but require cross-validation with HPLC .

Q. How does this compound interact with lipid bilayers, and what implications does this have for its bioavailability?

  • Methodological Answer : Kinetic studies using DPPC vesicles show this compound partitions into the "palisade domain" of lipid bilayers, a region between hydrophilic headgroups and hydrophobic cores. Binding constants (0.52 ± 0.08 nmol/mg LDL protein) remain consistent across gel-like (37°C) and liquid-crystalline (48°C) bilayer states, suggesting temperature-independent localization. This amphiphilicity enhances its incorporation into lipoproteins and cellular membranes, contributing to its bioavailability .

Q. What experimental models are used to assess this compound’s antioxidant activity?

  • Methodological Answer : Common models include:

  • Lipid peroxidation assays : Inhibition of AMVN-induced oxidation in methyl linoleate solutions, with stoichiometric factors (~2) comparable to α-tocopherol .
  • LDL protection assays : Measurement of lag-phase elongation during copper-induced LDL oxidation. This compound synergizes with vitamin E, delaying its consumption by 40–60% .
  • Cellular ROS assays : Fluorometric detection of intracellular ROS in endothelial cells (e.g., HUVEC) using DCFH-DA probes .

Advanced Research Questions

Q. How does this compound modulate NF-κB signaling in inflammatory and cancer models?

  • Methodological Answer : In A375 melanoma cells, this compound inhibits IκBα degradation, preventing NF-κB nuclear translocation. Computational studies (induced-fit docking, MM-GBSA) reveal it binds the active form of IKKβ with a free energy of −22.2 ± 4.3 kcal/mol, stabilizing the kinase domain and blocking phosphorylation . In vivo, oral administration (2 µmol/kg) reduces TNF-α-induced ICAM-1 overexpression by 15% in HUVEC and suppresses oxLDL-mediated NF-κB activation in atherosclerosis models .

Q. What computational approaches are used to predict this compound’s physicochemical properties and target interactions?

  • Methodological Answer :

  • pKa prediction : Marvin and Epik software (empirical methods) and Jaguar (quantum chemical DFT) are used. For betalamic acid (precursor), predicted pKa values (C10: 2.82–3.43; C7: 4.16–5.18) align with experimental data .
  • Molecular docking : Binding pose metadynamics (BPMD) and molecular dynamics (MD) simulations identify preferential binding to glutamate receptors (e.g., NMDAR) and IKKβ .

Q. How does this compound cross the blood-brain barrier (BBB), and what are its neuromodulatory effects?

  • Methodological Answer : Pharmacokinetic studies in rats show BBB permeability within 1 hour post-administration (2 µmol/kg), peaking at 2.5 hours (20 ± 2.4 ng/brain). Electrophysiological microiontophoresis reveals dose-dependent inhibition (0.085–0.34 ng/neuron) of hippocampal neuronal excitability, likely via NMDAR modulation. This correlates with reduced glutamate-induced excitation in vitro .

Q. What contradictions exist in this compound’s pro- vs. antioxidant effects across experimental systems?

  • Methodological Answer : In normal cells, this compound acts as an antioxidant (e.g., reducing oxLDL-induced RONS by 50% at 5–20 µM) . However, in C. elegans, it induces thermogenic responses and HSP expression via mild pro-oxidant activity, highlighting concentration- and context-dependent redox modulation . Discrepancies arise from differences in assay conditions (e.g., pH, radical type) and cellular redox states.

Q. How is this compound evaluated in combo therapy for cancer treatment?

  • Methodological Answer : Synergistic effects are tested using Chou-Talalay’s combination index (CI). In HeLa cells, pre-treatment with this compound (IC₃₀) enhances cisplatin sensitivity (CI = 0.45–0.78), attributed to ROS-mediated DNA damage potentiation . In melanoma models, combo regimens targeting NF-κB and MAPK pathways are proposed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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